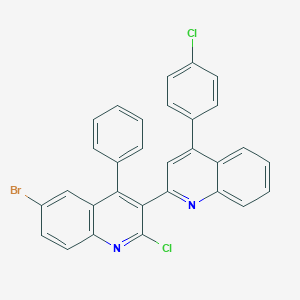![molecular formula C25H26N2OS B406763 2-(methylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one CAS No. 316358-79-9](/img/structure/B406763.png)
2-(methylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound known for its unique spiro structure, which integrates a quinazoline moiety with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the spiro cyclopentane ring. Key steps include:
Formation of the Quinazoline Core: This can be achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Spirocyclization: The quinazoline intermediate undergoes spirocyclization with cyclopentanone derivatives in the presence of a strong base like potassium tert-butoxide.
Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to its dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinazoline, tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4-one: Similar spiro structure but with a cycloheptane ring.
2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one: Similar structure but with a cyclohexane ring.
Uniqueness
2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one is unique due to its specific spiro configuration and the presence of both a methylsulfanyl group and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
316358-79-9 |
|---|---|
Formule moléculaire |
C25H26N2OS |
Poids moléculaire |
402.6g/mol |
Nom IUPAC |
2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-29-24-26-22-20-12-6-5-11-19(20)17-25(14-7-8-15-25)21(22)23(28)27(24)16-13-18-9-3-2-4-10-18/h2-6,9-12H,7-8,13-17H2,1H3 |
Clé InChI |
GUVLBCFVUQVMTL-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 |
SMILES canonique |
CSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-benzoyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B406683.png)
![ethyl 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B406684.png)
![2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406685.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-[(4-methoxybenzyl)oxy]benzoate](/img/structure/B406686.png)
![3-amino-N-(3-chlorophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406688.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(5-chloro-2-thienyl)methanone](/img/structure/B406689.png)
![4,6-Diphenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B406692.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406694.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406695.png)
![2'-(1-Piperidinyl)-2,3'-bis[6-bromo-4-phenylquinoline]](/img/structure/B406698.png)


![Ethyl 2-({[3-amino-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B406701.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B406702.png)
